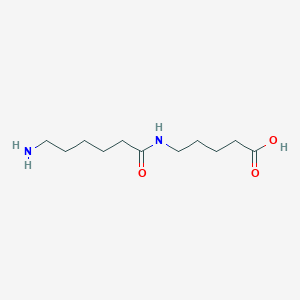

5-(6-Aminohexanamido)valeric acid

Description

5-(6-Aminohexanamido)valeric acid is a synthetic derivative of valeric acid (pentanoic acid, C₅H₁₀O₂), characterized by the substitution of an aminohexanamido group (-NH-(CH₂)₅-CONH₂) at the fifth carbon position. This modification introduces both amide and primary amine functionalities, distinguishing it from simpler valeric acid derivatives.

Properties

CAS No. |

95913-74-9 |

|---|---|

Molecular Formula |

C11H22N2O3 |

Molecular Weight |

230.3 g/mol |

IUPAC Name |

5-(6-aminohexanoylamino)pentanoic acid |

InChI |

InChI=1S/C11H22N2O3/c12-8-4-1-2-6-10(14)13-9-5-3-7-11(15)16/h1-9,12H2,(H,13,14)(H,15,16) |

InChI Key |

MLUOEPZHQOFNPH-UHFFFAOYSA-N |

SMILES |

C(CCC(=O)NCCCCC(=O)O)CCN |

Canonical SMILES |

C(CCC(=O)NCCCCC(=O)O)CCN |

Synonyms |

SFN 70 SFN-70 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Unlike 5-phenylvaleric acid (), which prioritizes hydrophobic interactions, the aminohexanamido group may improve aqueous solubility relative to purely aromatic derivatives.

Pharmacological and Biochemical Activity

GABA Receptor Modulation

- Valeric acid exhibits allosteric modulation of GABAₐ receptors, contributing to sedative and anxiolytic effects in Valeriana species. However, it lacks direct agonist activity due to the absence of an amine group .

- 5-Aminovaleric acid, a GABA homolog, shows closer structural similarity to GABA and may directly bind GABA receptors, though its shorter chain limits bioavailability .

- 5-(6-Aminohexanamido)valeric acid: The extended alkyl chain and amide linkage could enhance blood-brain barrier penetration compared to 5-aminovaleric acid, while the amine group may enable direct receptor interactions. This positions it as a candidate for neuroactive drug development .

Metabolic Pathways

- Valeric acid is metabolized into esters (e.g., ethyl valerate) with applications in biofuels and fragrances .

- 5-(6-Aminohexanamido)valeric acid is likely metabolized via hydrolysis of the amide bond, releasing 6-aminohexanoic acid and valeric acid. This pathway mirrors the degradation of structurally related acrylamidohexanoic acid derivatives ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.